molecular formula C5H5Br2NO B6157306 1-(4,5-dibromofuran-2-yl)methanamine CAS No. 1247764-71-1

1-(4,5-dibromofuran-2-yl)methanamine

Cat. No.: B6157306
CAS No.: 1247764-71-1
M. Wt: 254.91 g/mol
InChI Key: WPKYNUYQJKQQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dibromofuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two bromine atoms at positions 4 and 5, and an amine group attached to the methylene carbon at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dibromofuran-2-yl)methanamine typically involves the bromination of furan derivatives followed by amination. One common method includes the radical bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting dibromofuran intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of 1-(4,5-dibromofuran-2-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. The furan ring and bromine atoms contribute to its binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison: 1-(4,5-Dibromofuran-2-yl)methanamine is unique due to the presence of two bromine atoms, which enhance its reactivity and binding properties compared to similar compounds with fewer or no bromine substitutions. The dibrominated structure also provides distinct electronic and steric effects, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1247764-71-1

Molecular Formula

C5H5Br2NO

Molecular Weight

254.91 g/mol

IUPAC Name

(4,5-dibromofuran-2-yl)methanamine

InChI

InChI=1S/C5H5Br2NO/c6-4-1-3(2-8)9-5(4)7/h1H,2,8H2

InChI Key

WPKYNUYQJKQQJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)CN

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.